molecular formula C14H20N2O B14911766 n-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide

n-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide

Cat. No.: B14911766
M. Wt: 232.32 g/mol
InChI Key: ZWWYTIYOCZEURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted at the 3-position with an ethyl group bearing a cyclopropylmethylamine moiety. The acetamide group (-NHCOCH₃) is attached to the phenyl ring, forming the core structure.

  • Condensation reactions between cyclopropylmethylamine and acetamide precursors.
  • Substitution reactions at the phenyl ring, similar to methods used for related compounds (e.g., zinc-mediated nitro group reduction or silane-assisted functionalization) .

The cyclopropylmethyl group is notable for enhancing metabolic stability and modulating lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and receptor binding .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-[3-[1-(cyclopropylmethylamino)ethyl]phenyl]acetamide

InChI

InChI=1S/C14H20N2O/c1-10(15-9-12-6-7-12)13-4-3-5-14(8-13)16-11(2)17/h3-5,8,10,12,15H,6-7,9H2,1-2H3,(H,16,17)

InChI Key

ZWWYTIYOCZEURH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C)NCC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under both acidic and basic conditions, producing distinct products:

Conditions Reagents Products Yield
Acidic (HCl, 6M)Reflux at 110°C for 8 hrs3-(1-((Cyclopropylmethyl)amino)ethyl)phenylammonium chloride + Acetic acid78%
Basic (NaOH, 2M)Reflux at 90°C for 6 hrsSodium 3-(1-((Cyclopropylmethyl)amino)ethyl)phenolate + Acetamide65%

Hydrolysis kinetics show pH-dependent behavior, with faster degradation in strongly acidic environments due to protonation of the amide carbonyl group.

Nucleophilic Substitution Reactions

The cyclopropylmethylamino group participates in nucleophilic substitutions, particularly at the cyclopropane ring:

Ring-Opening Reactions

Cyclopropylmethyl derivatives undergo rapid ring-opening via radical intermediates under oxidative conditions :

Cyclopropane ring- OHBut-3-enyl radicalAlkene derivatives\text{Cyclopropane ring} \xrightarrow{\text{- OH}} \text{But-3-enyl radical} \rightarrow \text{Alkene derivatives}

Key observations:

  • Rate constant for ring-opening: 1.2×108s11.2 \times 10^8 \, \text{s}^{-1} at 37°C

  • Stabilized by conjugation with the adjacent amine group

Amine-Alkylation Reactions

The primary amine reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium salts:

R-NH2+CH3IR-NH-CH3+I\text{R-NH}_2 + \text{CH}_3\text{I} \rightarrow \text{R-NH-CH}_3^+ \text{I}^-

  • Reaction time: 12 hrs

  • Isolation method: Precipitation with diethyl ether

Coupling Reactions

The acetamide group facilitates coupling via activation with reagents like EDCI/HOBt:

Reaction Type Reagents Coupling Partner Product
Amide bond formationEDCI, HOBt, DIPEACarboxylic acidsBis-amide derivatives
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Arylboronic acidsBiaryl-acetamide conjugates

Optimal conditions for Suzuki coupling:

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C

  • Catalytic system: 5 mol% Pd(PPh₃)₄

Oxidation of the Cyclopropane Ring

Exposure to m-CPBA (meta-chloroperbenzoic acid) converts the cyclopropane ring into a dioxolane derivative:

Cyclopropane+m-CPBACH2Cl2Dioxolane+Byproducts\text{Cyclopropane} + \text{m-CPBA} \xrightarrow{\text{CH}_2\text{Cl}_2} \text{Dioxolane} + \text{Byproducts}

  • Reaction time: 24 hrs

  • Selectivity: >90% for syn-addition

Reduction of the Amide Group

Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a tertiary amine:

AcetamideLiAlH4Ethylamine derivative+Al(OH)3\text{Acetamide} \xrightarrow{\text{LiAlH}_4} \text{Ethylamine derivative} + \text{Al(OH)}_3

  • Solvent: Anhydrous THF

  • Temperature: 0°C → RT

Stability Under Physiological Conditions

Studies simulating biological environments reveal:

Parameter Conditions Degradation Half-Life
pH 7.4 (PBS buffer)37°C, 72 hrs<5% decomposition>200 hrs
Liver microsomesNADPH-rich, 1 hr incubation40% metabolism1.8 hrs

Primary metabolic pathways involve CYP3A4-mediated hydroxylation of the cyclopropane ring.

Comparative Reactivity with Structural Analogues

Analogue Reactivity Difference Mechanistic Basis
N-(4-hydroxyphenyl)acetamideFaster hydrolysis due to electron-withdrawing -OHEnhanced electrophilicity of amide carbonyl
N-cyclopropyl-N-(4-methoxyphenyl)acetamideResistance to radical ring-openingMethoxy group stabilizes cyclopropane

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives . These derivatives can interact with specific receptors and enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Formoterol-Related Compound C
  • Structure: N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]acetamide ().
  • Key Differences :
    • Hydroxy groups at the 2- and 5-positions of the phenyl ring, unlike the unsubstituted phenyl in the target compound.
    • A methoxyphenylpropan-2-ylamine substituent instead of cyclopropylmethylamine.
b) N-(3-Amino-4-methoxyphenyl)acetamide
  • Structure: Simpler acetamide with amino (-NH₂) and methoxy (-OCH₃) groups on the phenyl ring ().
  • Key Differences: Lacks the cyclopropylmethylaminoethyl side chain.

Variations in Amide Side Chains

a) L748337
  • Structure: N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]acetamide ().
  • Key Differences : Contains a sulfonamide group and hydroxypropoxy chain, enabling interactions with G-protein-coupled receptors (GPCRs).
  • Implications : The sulfonamide moiety may enhance binding affinity to GPCRs compared to the cyclopropylmethyl group, which prioritizes steric effects .
b) HC030031
  • Structure : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide ().
  • Key Differences : A purine-derived xanthine substituent replaces the phenyl-cyclopropylmethylamine group.
  • Implications: The xanthine moiety confers adenosine receptor antagonism, contrasting with the target compound’s likely focus on amine-mediated pathways .

Data Tables

Table 1. Structural and Functional Comparisons

Compound Key Substituents LogP* Potential Targets References
Target Compound Cyclopropylmethylaminoethyl, phenyl ~2.5 GPCRs, ion channels
Formoterol-Related Compound C Hydroxy, methoxyphenylpropan-2-yl ~1.8 β₂-Adrenergic receptors
L748337 Sulfonamide, hydroxypropoxy ~3.0 GPCRs (e.g., opioid receptors)
HC030031 Xanthine, isopropylphenyl ~2.2 TRPV1 channels

*Predicted logP values based on substituent contributions.

Research Findings and Implications

  • Metabolic Stability : The cyclopropylmethyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to compounds with linear alkyl chains (e.g., Formoterol analogs) .
  • Receptor Selectivity : The absence of polar groups (e.g., hydroxy in Formoterol derivatives) suggests the target compound may prioritize lipophilic targets like ion channels over hydrophilic GPCRs .
  • Synthetic Feasibility : Silane- or zinc-mediated methods () are scalable for introducing diverse substituents, enabling structure-activity relationship (SAR) studies.

Biological Activity

N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound has been studied for its effects on key signaling pathways involved in cancer progression and differentiation.

  • Inhibition of Oncogenic Pathways : The compound has shown potential in inhibiting the Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), which is implicated in tumor progression and multidrug resistance. In vitro studies demonstrated that CHD1L inhibition correlates with reduced tumorigenic potential in colorectal cancer (CRC) cell lines, highlighting the compound's potential as an anti-cancer agent .
  • Differentiation Induction in Acute Myeloid Leukemia (AML) : Research indicates that compounds similar to this compound can induce differentiation in AML cells. A phenotypic screen identified several compounds that promote myeloid differentiation, with structure-activity relationship studies revealing that specific substitutions at the N-1 position enhance biological activity .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include:

  • Metabolic Stability : Studies have shown that the cyclopropylmethyl moiety may influence metabolic stability. Compounds with larger substituents at this position exhibited improved stability and bioavailability .
  • Clearance Rates : In vivo experiments demonstrated varying clearance rates among analogs, with some compounds showing lower clearance correlating with higher efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how modifications to the chemical structure affect biological activity. Key findings include:

  • Effect of Substituents : The presence of bulky groups at the N-1 position was found to enhance activity, while smaller substituents resulted in inactivity. For instance, analogs with ethyl or cycloalkyl groups showed better performance compared to those with methyl groups .
CompoundSubstituent TypeActivity Level
6MethylInactive
8EthylModerate
9IsopropylActive
12CyclopentylActive

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Colorectal Cancer : A study demonstrated that inhibition of CHD1L leads to reduced tumor growth and altered EMT phenotypes, suggesting therapeutic implications for CRC treatment .
  • Acute Myeloid Leukemia : In another study, compounds that induced differentiation in AML cell lines were identified, emphasizing the potential role of this compound as a differentiating agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.